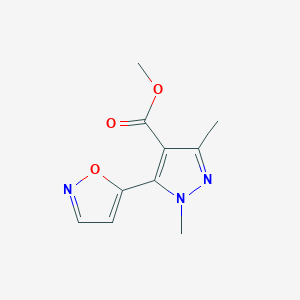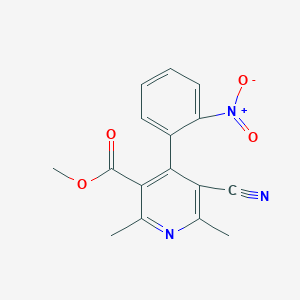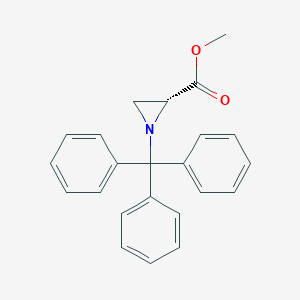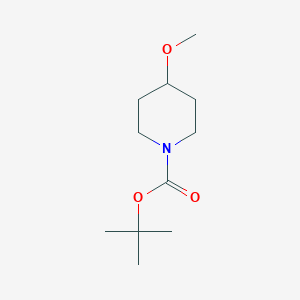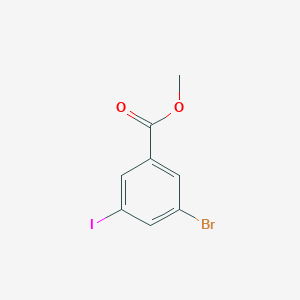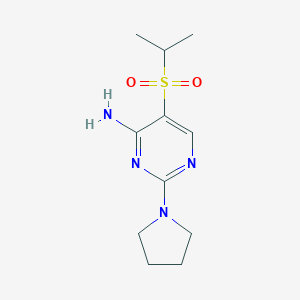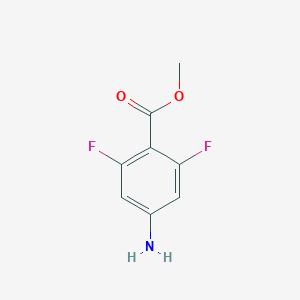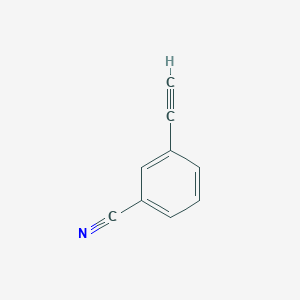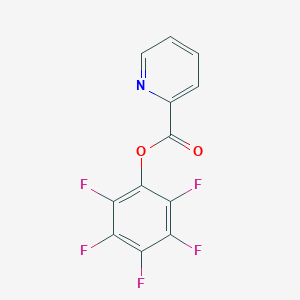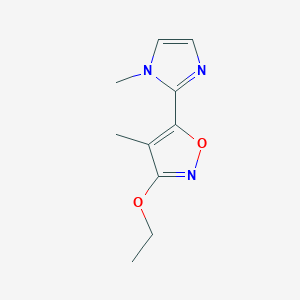
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole (EMI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMI is a heterocyclic compound that contains both isoxazole and imidazole rings, making it a unique chemical entity.
Applications De Recherche Scientifique
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. In material science, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a reagent for the detection and quantification of various analytes.
Mécanisme D'action
The exact mechanism of action of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is not well understood. However, studies have shown that 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to have both biochemical and physiological effects. Biochemically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, as discussed above. Physiologically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to reduce inflammation and pain in animal models. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds and materials. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is its low yield, which can make it difficult to obtain large quantities of the compound for certain experiments.
Orientations Futures
There are several future directions for the research of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. One direction is to further explore its anti-inflammatory and anti-cancer properties and develop new drugs based on its structure. Another direction is to use 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole as a building block for the synthesis of new materials with unique properties. Additionally, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be used as a reagent for the detection and quantification of various analytes, and further research can be done in this area to develop new analytical methods.
Méthodes De Synthèse
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be synthesized using a multistep synthesis method. The first step involves the reaction of 3,4-dimethylisoxazole with ethyl bromoacetate to form ethyl 3-ethoxy-4-methyl-5-isoxazolecarboxylate. The second step involves the reaction of the ethyl ester with sodium methoxide and 1-methyl-1H-imidazole-2-carboxaldehyde to form 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. The yield of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole obtained from this method is around 40%.
Propriétés
Numéro CAS |
194286-92-5 |
|---|---|
Nom du produit |
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole |
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-5-(1-methylimidazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H13N3O2/c1-4-14-10-7(2)8(15-12-10)9-11-5-6-13(9)3/h5-6H,4H2,1-3H3 |
Clé InChI |
NBHYPUVUHSUBPO-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NC=CN2C |
SMILES canonique |
CCOC1=NOC(=C1C)C2=NC=CN2C |
Synonymes |
Isoxazole, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



